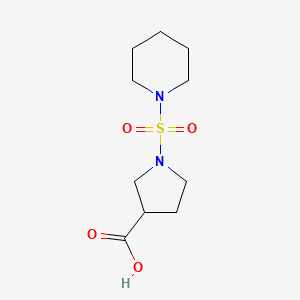![molecular formula C25H30N2O6 B2964133 methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate CAS No. 125218-68-0](/img/structure/B2964133.png)
methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate is a compound primarily utilized in the field of organic synthesis. It belongs to a class of compounds known for their intricate structures and is often employed in the synthesis of peptides due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate typically begins with the preparation of the amino acid precursors. The process involves several steps, including protection of amino groups to prevent unwanted reactions. tert-Butoxycarbonyl and 9H-fluoren-9-ylmethoxycarbonyl groups are used as protective groups due to their effectiveness in stabilizing the molecule during synthesis.
Step-by-step synthetic route:
Amino Acid Preparation: : The starting material, often an amino acid, undergoes protection of the amino group.
Coupling Reaction: : The protected amino acids are then coupled using a peptide coupling reagent, forming the desired compound.
Purification: : The compound is purified using chromatographic techniques to achieve the desired purity.
Industrial Production Methods
On an industrial scale, the production of this compound is carried out in batch reactors. The process is automated to ensure precise control over reaction conditions such as temperature, pH, and reaction time. This ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate is known to undergo various reactions, including:
Oxidation: : It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: : Reduction reactions can be carried out to modify its functional groups.
Substitution: : The compound is susceptible to nucleophilic substitution reactions, which are often utilized in peptide synthesis.
Common Reagents and Conditions
Oxidation: : Typically uses oxidizing agents like potassium permanganate.
Reduction: : Employs reducing agents such as lithium aluminium hydride.
Substitution: : Utilizes nucleophiles such as amines or alcohols under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. In peptide synthesis, the primary goal is to achieve the formation of longer peptide chains with high specificity.
Aplicaciones Científicas De Investigación
Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate is pivotal in several scientific research areas:
Chemistry: : Used extensively in organic synthesis, particularly in the preparation of peptides and complex organic molecules.
Biology: : Facilitates the study of protein structures and functions.
Medicine: : Contributes to drug development, especially in designing peptide-based drugs.
Industry: : Applied in the synthesis of biomaterials and in the field of biotechnology for developing novel therapeutic agents.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to participate in peptide bond formation. Its protected amino groups ensure that reactions occur at desired locations without unwanted side reactions.
Molecular Targets and Pathways
Targets: : Predominantly targets amino groups in peptide synthesis.
Pathways: : Involves standard organic reaction pathways, such as nucleophilic substitution and peptide coupling.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds
When compared to other peptide synthesis reagents, methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate stands out due to its stable protective groups and high reactivity, which are essential for efficient peptide synthesis.
List of Similar Compounds
Methyl (2S)-2-aminobutanoate
tert-Butoxycarbonyl-L-phenylalanine methyl ester
9H-Fluoren-9-ylmethoxycarbonyl chloride
By offering stability and specificity, this compound remains a crucial compound in both research and industrial applications.
Propiedades
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(29)26-14-13-21(22(28)31-4)27-24(30)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,26,29)(H,27,30)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIKQLHZKLXFSG-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2964050.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2964053.png)
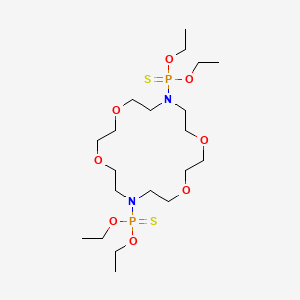
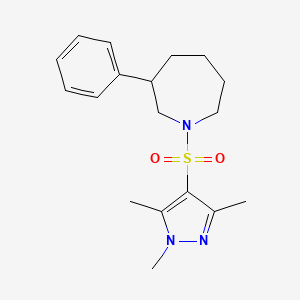
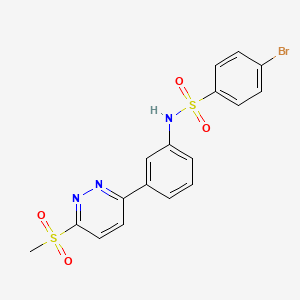
![1-(1-Methyl-5,7-dihydro-4H-pyrrolo[2,3-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2964058.png)
![(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-6-carboxylic acid](/img/structure/B2964059.png)
![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964063.png)
![1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethan-1-one](/img/structure/B2964064.png)
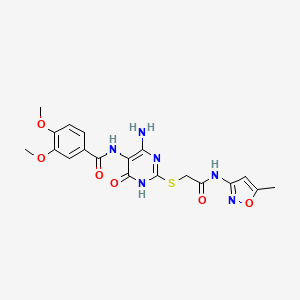
![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2964068.png)
![1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B2964069.png)
![N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2964071.png)
